molecular formula C9H10BrN3S B13276949 N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13276949
M. Wt: 272.17 g/mol
InChI Key: JJRRCRKNOQNVOI-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates two privileged pharmacophores: a 1-methyl-1H-pyrazole and a 4-bromothiophene, linked by a methylene amine bridge. The pyrazole nucleus is a well-documented scaffold in drug discovery, found in numerous bioactive molecules and marketed drugs acting as anti-inflammatory, antipsychotic, and anticancer agents . The presence of the bromine atom on the thiophene ring provides a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable building block for the synthesis of more complex chemical libraries . Pyrazole derivatives are frequently explored as key ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs) due to their capacity for hydrogen bonding and other non-covalent interactions, which direct supramolecular assembly . The specific substitution pattern on this amine-functionalized pyrazole suggests potential for investigating protein-ligand interactions and probing novel biological mechanisms. Researchers can utilize this compound as a precursor in the development of potential therapeutic agents or as a functional component in materials science.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-13-3-2-9(12-13)11-5-8-4-7(10)6-14-8/h2-4,6H,5H2,1H3,(H,11,12)

InChI Key

JJRRCRKNOQNVOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Route from Diethyl Butynedioate and Methylhydrazine

A well-documented method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine, a close structural analogue and precursor, involves the following steps:

Step Reaction Description Key Reagents Conditions Yield/Notes
1 Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate, methylhydrazine Standard condensation Intermediate formation
2 Bromination of the above ester using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Tribromooxyphosphorus Bromination reaction Efficient halogenation
3 Hydrolysis of ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid NaOH (alkali), ethanol Room temperature hydrolysis Controlled pH adjustment
4 Substitution reaction with tert-butyl alcohol and dimethyl azidophosphate to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate tert-Butyl alcohol, dimethyl azidophosphate 100 °C in DMF Carbamate protection
5 Hydrolysis of carbamate in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine Trifluoroacetic acid, dichloromethane Room temperature Final amine product

This sequence is notable for its regioselectivity and functional group compatibility, yielding the pyrazol-3-amine core with bromine substitution at the 5-position, which is key for further derivatization.

Attachment of 4-Bromothiophen-2-ylmethyl Group

Substitution Reaction Strategy

Alternative Synthetic Routes and Cyclization Approaches

Reduction and Cyclization Using Metal Indium and Hydrochloric Acid

A related preparation method for pyrazolyl intermediates involves:

  • Substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone to form an amino-ketone intermediate.
  • Subsequent reduction and cyclization using metallic indium in the presence of hydrochloric acid under reflux conditions (100–110 °C) to form a bromopyrazolyl quinoxaline intermediate.

Although this method is specific to quinoxaline intermediates, it exemplifies the use of metal-mediated reductions and cyclizations in pyrazole chemistry that may be adapted for related compounds.

Summary Data Table of Key Preparation Steps

Step No. Reaction Type Starting Materials Reagents/Conditions Product Yield/Notes
1 Condensation Diethyl butynedioate + methylhydrazine Standard condensation 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Intermediate
2 Bromination 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Tribromooxyphosphorus Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate High regioselectivity
3 Hydrolysis Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate NaOH, ethanol, room temp 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Controlled pH
4 Carbamate formation 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid tert-Butyl alcohol, dimethyl azidophosphate, DMF, 100 °C tert-butyl carbamate derivative Protection step
5 Deprotection tert-butyl carbamate derivative Trifluoroacetic acid, DCM, room temp 5-bromo-1-methyl-1H-pyrazol-3-amine Final amine core
6 N-Alkylation 5-bromo-1-methyl-1H-pyrazol-3-amine + 4-bromothiophen-2-ylmethyl halide Base, aprotic solvent, mild heat N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine Target compound

Research Findings and Considerations

  • The use of tribromooxyphosphorus is effective for selective bromination of the pyrazole ring, a critical step for introducing the bromine atom at the desired position.
  • Carbamate protection and deprotection steps ensure the amine functionality is preserved and selectively reactive during alkylation.
  • Nucleophilic substitution for attaching the bromothiophenylmethyl group is sensitive to solvent and base choice; polar aprotic solvents and mild bases improve yield and reduce side reactions.
  • Metal-mediated reduction and cyclization (e.g., indium/HCl) offer alternative pathways for related heterocyclic intermediates, showcasing versatility in pyrazole derivative synthesis.
  • Reaction temperatures typically range from room temperature to 110 °C depending on the step, balancing reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazole ring may also contribute to its biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Thiophene Moieties

4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
  • Structure : Differs in the substitution pattern on the thiophene ring (3-chloro vs. 4-bromo) and pyrazole position (4-bromo vs. 1-methyl).
  • Molecular Weight : 293.58 g/mol (vs. 296.17 g/mol for the target compound).
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic properties, influencing binding affinity in biological targets .
4-Chloro-1-[(2-fluoro-4-chlorophenyl)methyl]-1H-pyrazol-3-amine
  • Structure : Replaces bromothiophene with a fluorinated benzyl group.
  • Key Difference : Aromatic fluorine enhances metabolic stability but reduces π-π stacking interactions compared to bromothiophene.

Analogues with Modified Pyrazole Substituents

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6)
  • Structure : Features a methyl group at the pyrazole 4-position and a 5-methylthiophene side chain.
  • Molecular Weight : 207.27 g/mol.
  • The shifted thiophene substitution (5-methyl vs. 4-bromo) may alter conformational flexibility .
N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine
  • Structure: Substitutes bromothiophene with a dimethylaminobenzyl group.
  • Key Difference: The dimethylamino group introduces basicity, enhancing solubility in acidic environments, while the benzyl group enables π-π interactions absent in the target compound .

Compounds with Heterocyclic Variations

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
  • Structure : Replaces pyrazole with a pyrimidine-imidazole hybrid.
  • Molecular Weight : 311.36 g/mol.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) logP (Predicted)
Target Compound 296.17 2.8
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl] 293.58 2.5
4-Methyl-1-[(5-methylthiophen-3-yl)methyl] 207.27 1.9

Key Insight : Bromine’s higher atomic weight and hydrophobicity increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity .

Melting Points and Solubility

  • Target Compound: No direct data, but analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () show melting points of 104–107°C, suggesting moderate crystallinity.
  • 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine : Likely lower melting point due to reduced halogen content .

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

Molecular Formula : C9_{9}H10_{10}BrN3_{3}S
Molecular Weight : 272.16 g/mol
CAS Number : 1153747-35-3

This compound features a bromothiophene moiety attached to a pyrazolamine structure, which is known for contributing to various biological effects.

Biological Activity Overview

  • Antimicrobial Activity :
    • Pyrazole derivatives have been reported to exhibit antimicrobial properties. Studies suggest that modifications in the pyrazole ring can enhance antibacterial and antifungal activities. For instance, related compounds have shown significant inhibition against various bacterial strains, indicating potential utility in treating infections .
  • Anticancer Properties :
    • Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of thiophene and bromine in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a promising avenue for further exploration .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been shown to modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammation and pain response.
  • Receptor Binding : Molecular docking studies indicate potential interactions with receptors involved in cancer and inflammation, suggesting a mechanism through which the compound exerts its effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

StudyFindings
Identification and Optimization of Novel InhibitorsDemonstrated that pyrazole derivatives exhibit significant inhibitory activity against tuberculosis-related enzymes, suggesting potential as anti-tuberculosis agents.
Antimicrobial ActivityReported that structurally similar compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer PotentialFound that certain pyrazole derivatives inhibited proliferation in cancer cell lines, indicating their potential as anticancer agents.

Q & A

Q. What synthetic routes are available for N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how is its structure confirmed spectroscopically?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a brominated thiophene derivative with a methylpyrazole amine under basic conditions (e.g., cesium carbonate) in a polar solvent like dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction and chromatographic purification . Structural confirmation employs:
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm for thiophene and pyrazole) and methyl groups (δ 2.5–3.5 ppm).
  • HRMS (ESI) : Molecular ion peaks (e.g., m/z 215 [M+H]+) validate the molecular formula.
  • IR Spectroscopy : Absorbances near 3298 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Br) confirm functional groups .

Q. How is X-ray crystallography used to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
  • Data Collection : At 173 K to minimize thermal motion.
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : R factor < 0.05 and wR < 0.10 ensure accuracy. Example parameters from similar pyrazole derivatives:
MetricValue
R factor0.031
wR factor0.079
C-C bond precision±0.002 Å

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Low yields (e.g., 17.9% in ) may arise from steric hindrance or side reactions. Optimization strategies:
  • Catalyst Screening : Replace Cu(I)Br with Pd-based catalysts for cross-couplings.
  • Solvent Effects : Test DMF or THF for better solubility.
  • Temperature Gradients : Higher temps (50–80°C) may accelerate kinetics but risk decomposition.
  • Additives : Molecular sieves or ligands (e.g., BINAP) to stabilize intermediates .

Q. What methodologies assess the compound’s kinase inhibitory activity and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Kinase Assays : Use recombinant kinases (e.g., MPS1, MAPKAPK2) with ATP-competitive ELISA or fluorescence polarization. IC₅₀ values are calculated via dose-response curves.
  • SAR Studies :
  • Modify the bromothiophene moiety to evaluate halogen interactions.
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole to enhance binding affinity.
  • Co-crystallization with kinase targets (e.g., p70S6Kβ) to map hinge-region interactions .

Q. How can contradictions in spectroscopic data across studies be resolved?

  • Methodological Answer : Discrepancies in NMR shifts or melting points arise from polymorphs or solvent effects. Mitigation strategies:
  • Cross-Validation : Repeat synthesis using literature protocols.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Thermal Analysis : DSC to identify polymorphic transitions .

Q. What computational approaches model the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with SMILES/InChI inputs (e.g., InChI=1S/C17H22BrN3...) to predict binding poses in kinase active sites.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR Models : Train on pyrazole derivatives to correlate substituents (e.g., Br, methyl) with bioactivity .

Data Contradiction Analysis Example

Issue : Conflicting melting points (104–107°C vs. 110–112°C) in similar pyrazole derivatives.
Resolution :

  • Hypothesis : Polymorphism or solvent residues.
  • Testing :

Recrystallize from multiple solvents (EtOAc, hexane).

Perform PXRD to compare crystal forms.

Elemental analysis to rule out solvent inclusion .

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